11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
“11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. The starting materials often include substituted benzene rings, furans, and diazepine precursors. Common synthetic routes may involve:
Friedel-Crafts Acylation: Introduction of the propionyl group.
Cyclization Reactions: Formation of the diazepine ring.
Methoxylation: Introduction of methoxy groups on the phenyl ring.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds of this class may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, dibenzo[b,e][1,4]diazepines are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry
Industrially, these compounds may be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepine: The parent compound with similar structural features.
3,4-Dimethoxyphenyl Derivatives: Compounds with similar substituents on the phenyl ring.
Furyl Derivatives: Compounds containing the furan ring.
Uniqueness
“11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28N2O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9-(furan-2-yl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O5/c1-4-26(32)30-21-9-6-5-8-19(21)29-20-14-18(23-10-7-13-35-23)15-22(31)27(20)28(30)17-11-12-24(33-2)25(16-17)34-3/h5-13,16,18,28-29H,4,14-15H2,1-3H3 |
InChI Key |
VUXHMNONJIHLCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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